4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine
Description
Structural Context of Substituted Pyridines
The pyridine (B92270) ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental building block in medicinal chemistry. researchgate.netnih.gov It is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. lifechemicals.com The presence of the nitrogen atom in the aromatic ring significantly influences its electronic properties, making it more electron-deficient than benzene. This affects its reactivity and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets. nih.gov
The biological activity of pyridine derivatives can be extensively modified through the introduction of various substituents at different positions on the ring. nih.gov These modifications can alter the compound's size, shape, polarity, and basicity, thereby influencing its pharmacokinetic and pharmacodynamic properties. frontiersin.org The versatility of the pyridine scaffold has led to its incorporation into a wide range of therapeutic agents with diverse activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.gov The development of new synthetic methods to create substituted pyridines remains an active area of research, enabling the exploration of novel chemical space and the generation of new drug candidates. nih.govnih.govorganic-chemistry.org
Structural Context of Substituted Tetrahydropyrans
The tetrahydropyran (B127337) (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is another privileged scaffold in medicinal chemistry and is frequently found in natural products with significant biological activity. pharmablock.comguidechem.com The THP ring can be considered a conformationally restricted ether, which can reduce the entropic penalty upon binding to a biological target. pharmablock.com The oxygen atom in the ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a receptor or enzyme. pharmablock.com
Compared to its carbocyclic analog, cyclohexane, the tetrahydropyran ring generally imparts greater polarity and aqueous solubility to a molecule, which can be advantageous for improving its pharmacokinetic profile. pharmablock.com The stereoselective synthesis of substituted tetrahydropyrans is a key area of focus in organic chemistry, as the spatial arrangement of substituents on the THP ring can have a profound impact on biological activity. rsc.orgnih.govacs.org The THP moiety is a component of numerous approved drugs and clinical candidates, highlighting its importance in drug design. pharmablock.comwikipedia.org
Rationale for Research on Hybrid Heterocyclic Systems
The rationale for designing hybrid molecules that incorporate both pyridine and tetrahydropyran rings, such as 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine, is rooted in the principle of molecular hybridization. This strategy aims to combine the favorable properties of both scaffolds to create a new chemical entity with a unique biological profile. By linking a pyridine ring, known for its diverse pharmacological activities and ability to engage in specific intermolecular interactions, with a tetrahydropyran ring, which can improve pharmacokinetic properties and provide a specific three-dimensional structure, researchers can explore new avenues for drug discovery.
The investigation of such hybrid systems allows for the exploration of new chemical space and the potential to target multiple biological pathways or to enhance the activity at a single target. The specific connectivity and substitution pattern of the two rings are critical design elements that can be varied to fine-tune the compound's properties. While detailed research findings for this compound are not extensively available in the public domain, the exploration of analogous structures containing both pyridine and tetrahydropyran moieties has shown promise in identifying novel inhibitors of therapeutic targets, such as activin-like kinase 5 (ALK5). This underscores the potential of this compound class in the development of new therapeutic agents.
While specific research findings on this compound are limited, the foundational principles of medicinal chemistry suggest that this hybrid molecule warrants investigation. The combination of the pharmacologically significant pyridine ring with the structurally important tetrahydropyran moiety presents a compelling case for its potential biological activity. Further research into the synthesis and biological evaluation of this and related compounds could unveil novel therapeutic applications.
Below is a table summarizing the basic chemical data for the compound of interest.
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-ethyloxan-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-12-9-11(5-8-14-12)10-3-6-13-7-4-10/h3-4,6-7,11-12H,2,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKNUDOLYQZEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCO1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 2 Ethyl Tetrahydro Pyran 4 Yl Pyridine
Retrosynthetic Analysis and Target Disconnections
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine, the analysis reveals two primary strategic disconnections.
Primary Disconnections of this compound

Strategy A: C4-Pyridine Bond Disconnection: The most logical initial disconnection is the carbon-carbon bond between the tetrahydropyran (B127337) C4 position and the pyridine (B92270) C4 position. This simplifies the target into two key fragments: a substituted tetrahydropyran and a pyridine unit.
Strategy B: Tetrahydropyran Ring Disconnection: This approach involves breaking one of the C-O bonds within the THP ring. This typically leads to a linear hydroxyalkene precursor, which can be cyclized in a subsequent step. This strategy is central to many modern THP synthesis methods.
Based on the disconnection strategies, several key synthons (idealized fragments) and their corresponding synthetic equivalents (actual reagents) can be identified.
From Strategy A (C4-Pyridine Disconnection):
Synthon 1: A nucleophilic 4-pyridyl anion or its equivalent.
Synthetic Equivalent: 4-lithiopyridine, 4-pyridyl Grignard reagent, or 4-pyridylboronic acid.
Synthon 2: An electrophilic tetrahydropyran at the C4 position.
Synthetic Equivalent: 2-Ethyl-tetrahydro-pyran-4-one. This ketone provides a reactive site for the nucleophilic addition of the pyridine equivalent.
From Strategy B (Tetrahydropyran Ring Disconnection):
Synthon 3: A homoallylic alcohol derivative containing the pyridine ring.
Synthetic Equivalent: A 1-(pyridin-4-yl)alk-3-en-1-ol derivative. This precursor is designed for an acid-catalyzed cyclization with an aldehyde.
Synthon 4: An electrophilic three-carbon unit that will provide the C2-ethyl group.
Synthetic Equivalent: Propanal.
The forward synthesis is planned based on the retrosynthetic analysis.
Executing Strategy A: This route involves the synthesis of 2-Ethyl-tetrahydro-pyran-4-one, followed by the addition of a 4-pyridyl organometallic reagent. The resulting tertiary alcohol would then need to be deoxygenated to furnish the final product. A key challenge is the stereoselective synthesis of the 2-ethyltetrahydropyranone precursor itself.
Executing Strategy B: This is a highly convergent approach where the key bond formations (one C-C and one C-O) occur in a single cyclization step. A homoallylic alcohol containing the pyridine moiety is reacted with propanal in the presence of an acid catalyst. This forms the tetrahydropyran ring and simultaneously installs the ethyl group at the C2 position and the pyridine group at the C4 position. This strategy, often a Prins cyclization, is highly effective for constructing polysubstituted THPs.
Asymmetric and Stereoselective Synthesis of the Tetrahydropyran Moiety
The primary challenge in synthesizing this compound is controlling the stereochemistry of the two stereocenters at C2 and C4 of the tetrahydropyran ring. This requires the use of asymmetric and stereoselective synthetic methods.
Achieving stereocontrol in 2,4-disubstituted THPs relies on directing the substituents into specific relative (cis/trans) and absolute (R/S) configurations.
Diastereoselective Routes: Many cyclization reactions proceed through a chair-like transition state, which allows for predictable diastereoselectivity. Substituents preferentially occupy equatorial positions to minimize steric strain, often leading to the thermodynamically favored all-equatorial product. For instance, Prins-type cyclizations of homoallylic alcohols often yield cis-2,6-disubstituted products with high diastereoselectivity. By analogy, a 2,4-disubstituted system can be controlled by the geometry of the starting alkene and the reaction conditions.
Enantioselective Routes: Enantioselectivity is introduced by using chiral catalysts, auxiliaries, or starting materials from the chiral pool.
Catalytic Asymmetric Synthesis: Chiral Lewis acids or Brønsted acids can catalyze cyclization reactions to produce enantioenriched THPs. For example, asymmetric allylation of an aldehyde using a chiral catalyst can generate a nonracemic hydroxy allylsilane, which can then undergo a diastereoselective annulation to form a chiral tetrahydropyran.
Substrate-Controlled Synthesis: Starting with an enantiomerically pure epoxide or alcohol allows the chirality to be transferred to the final THP product during the synthesis.
| Strategy | Description | Key Features | Common Methods |
|---|---|---|---|
| Diastereoselective Synthesis | Controls the relative configuration of stereocenters (e.g., cis vs. trans). | Often relies on thermodynamic control via chair-like transition states. High diastereomeric ratios (>95:5) are achievable. | Prins cyclization, Acid-mediated hydroxyalkoxylation. |
| Enantioselective Synthesis | Controls the absolute configuration of stereocenters (R vs. S). | Requires a chiral influence (catalyst, auxiliary, or starting material). | Catalytic asymmetric allylation, Organocatalyzed oxa-Michael addition. |
Several powerful cyclization reactions are employed for the construction of the tetrahydropyran skeleton.
Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The reaction proceeds through an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene to form the THP ring. It is a highly effective method for generating polysubstituted tetrahydropyrans and can be rendered stereoselective. For the target molecule, this would involve reacting a 1-(pyridin-4-yl)-but-3-en-1-ol with propanal.
Sakurai Cyclization: The intramolecular Sakurai reaction is the cyclization of an oxocarbenium ion onto an allylsilane. This method provides an efficient route to various tetrahydropyran derivatives. A tandem ene-reaction/intramolecular Sakurai cyclization has been developed to synthesize highly substituted THPs with complete control of relative stereochemistry.
Oxa-Conjugate Cyclizations (Oxa-Michael Reaction): This strategy involves the intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated system (e.g., ketone, ester, or nitrile). This reaction is a powerful tool for the stereoselective synthesis of THPs, particularly when catalyzed by chiral organocatalysts like phosphoric acids. A domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization provides a novel and efficient pathway to substituted THPs.
| Reaction | Reactants | Catalyst/Reagent | Key Intermediate |
|---|---|---|---|
| Prins Cyclization | Homoallylic alcohol + Aldehyde | Brønsted or Lewis Acid (e.g., TMSOTf, BF₃·OEt₂) | Oxocarbenium ion |
| Sakurai Cyclization | Aldehyde + Allylsilane | Lewis Acid (e.g., Et₂AlCl, CSA) | Oxocarbenium ion |
| Oxa-Conjugate Cyclization | Hydroxy-α,β-unsaturated ester/ketone | Base, Acid, or Organocatalyst | Enolate |
During Cyclization (Convergent Approach): In a Prins-type reaction, the C2 substituent and its stereochemistry are determined by the aldehyde used in the cyclization step. To install a 2-ethyl group, propanal would be the required aldehyde component. The stereoselectivity of its addition is governed by the transition state geometry, which typically places the incoming ethyl group in an equatorial position to minimize steric interactions, leading to a thermodynamically stable product.
Alkylation of a Precursor: An alternative, though less direct, route involves the synthesis of a tetrahydropyran-2-one (a lactone) or a related derivative, followed by alkylation. For example, a Grignard reagent such as ethylmagnesium bromide could be added to a suitable lactone precursor, followed by reduction to yield the 2-ethyl-substituted tetrahydropyran.
Modification of an Existing Group: A C2 functional group, such as an aldehyde or vinyl group, could be chemically modified to an ethyl group. For example, a 2-vinyltetrahydropyran could be hydrogenated, or a 2-acetyltetrahydropyran could be reduced via a Wolff-Kishner or Clemmensen reduction.
The most efficient and stereocontrolled method is typically the convergent approach, where the ethyl group is incorporated directly during the key ring-forming cyclization reaction.
Regioselective Synthesis of the Pyridine Moiety
Accessing 4-Substituted Pyridines through Cycloaddition and Condensation Approaches
De novo synthesis, or the construction of the heterocyclic ring from acyclic precursors, offers a powerful method for installing substituents with precise regiocontrol from the outset.
Condensation Reactions: The Hantzsch pyridine synthesis and its variations are classic examples of condensation reactions used to build dihydropyridine (B1217469) rings, which can then be oxidized to the corresponding pyridines. The traditional Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). baranlab.org By carefully selecting the aldehyde starting material, a substituent can be directly installed at the 4-position of the resulting pyridine ring. For instance, using an aldehyde that already contains the tetrahydropyran precursor or a masked version of it would directly lead to a 4-substituted pyridine. Modifications to the classical Hantzsch reaction have been developed to allow for the synthesis of asymmetric pyridines by performing condensation steps sequentially. baranlab.org
Cycloaddition Reactions: [4+2] cycloaddition reactions, such as the Diels-Alder reaction, provide another robust pathway to substituted pyridines. rsc.org In this approach, a diene reacts with a dienophile to form a six-membered ring. To form a pyridine ring, an azadiene (a diene containing a nitrogen atom) is typically reacted with an alkyne. baranlab.orgrsc.org The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the azadiene and the alkyne. Transition metal catalysis can be employed to facilitate these cycloadditions, often providing lower energy pathways and enabling reactions that are otherwise disfavored. acsgcipr.org For example, the reaction of a 1-azadiene with an appropriately substituted alkyne can be designed to yield a 4-substituted pyridine after the initial cycloaddition and subsequent aromatization. rsc.org
Table 1: Comparison of Cycloaddition and Condensation Methods for 4-Substituted Pyridine Synthesis
| Method | General Approach | Key Features | Regiocontrol |
|---|---|---|---|
| Hantzsch Synthesis | Condensation of an aldehyde, β-dicarbonyl compounds, and ammonia. | Builds the pyridine ring from acyclic precursors. Often requires a subsequent oxidation step. | The 4-substituent is derived directly from the aldehyde component. |
| [4+2] Cycloaddition | Reaction of an azadiene with an alkyne or alkene (dienophile). | Forms the six-membered ring in a single step. Can be thermally or catalytically driven. rsc.orgacsgcipr.org | Determined by substituents on both the azadiene and dienophile. |
Pyridine N-Oxide Functionalization for Regiocontrol
The functionalization of a pre-formed pyridine ring offers a complementary approach to de novo synthesis. However, direct electrophilic substitution on pyridine is often difficult and typically directs incoming groups to the C3 position. To overcome this, the pyridine nitrogen can be oxidized to form a pyridine N-oxide. This activation strategy profoundly alters the reactivity of the ring.
The N-oxide group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but, more importantly, activates the C2 and C4 positions for nucleophilic attack. researchgate.net By treating the pyridine N-oxide with a suitable organometallic reagent, such as a Grignard or organolithium reagent derived from the tetrahydropyran moiety, nucleophilic addition can occur preferentially at the C4 position. researchgate.net Subsequent removal of the N-oxide function, typically through reduction, regenerates the pyridine ring, now functionalized at the desired position. This method is compatible with a range of functional groups. researchgate.net The choice of reagents and reaction conditions is crucial for achieving high C4 selectivity over the competing C2 functionalization. acs.org
Organocatalytic and Transition Metal-Catalyzed Pyridine Synthesis
Modern catalytic methods have introduced highly efficient and selective routes to functionalized pyridines.
Organocatalysis: Organocatalytic methods, which use small organic molecules as catalysts, have been developed for the synthesis of highly functionalized pyridines. nih.govnih.gov For example, cinchona-alkaloid-based organocatalysts can promote enantioselective Michael addition reactions that lead to the formation of chiral 1,4-dihydropyridines, which are precursors to pyridines. acs.org These methods often proceed under mild conditions, such as room temperature, and can be used to construct complex pyridine structures in a single step. nih.govnih.gov
Transition Metal Catalysis: Transition-metal catalysis is a cornerstone of modern synthetic chemistry and has been extensively applied to the synthesis and functionalization of pyridines. thieme-connect.comnih.gov
Ring Formation: Metals like ruthenium, rhodium, and iron can catalyze the [2+2+2] cycloaddition of alkynes and nitriles to form pyridine rings. acsgcipr.org This method is highly convergent and atom-efficient, allowing for the construction of polysubstituted pyridines from simple building blocks. acsgcipr.org The regiochemical outcome can be controlled by the choice of catalyst and the steric and electronic nature of the starting materials.
C-H Functionalization: A particularly powerful strategy is the direct C-H functionalization of the pyridine ring. Transition metal catalysts can selectively activate a C-H bond at the C4 position, allowing for the direct coupling with a suitable partner. While functionalization often occurs at the C2 position, specific directing groups or catalytic systems have been developed to favor the C4 position. thieme-connect.comresearchgate.net For instance, certain protocols can deprotonate and functionalize the C4-position, which can then undergo reactions like Negishi cross-coupling after transmetalation. nih.gov
Table 2: Catalytic Approaches for C4-Pyridine Functionalization
| Catalytic System | Approach | Description |
|---|---|---|
| Organocatalysis | Domino Reactions | Catalyzes cascade reactions (e.g., Michael addition/cyclization) to form highly substituted dihydropyridines or pyridines. nih.govacs.org |
| Transition Metal Catalysis | Cycloaddition | Catalyzes [2+2+2] cycloadditions of nitriles and alkynes to construct the pyridine ring. acsgcipr.org |
| Transition Metal Catalysis | C-H Activation/Functionalization | Enables the direct formation of a carbon-carbon bond at the C4 position of a pre-existing pyridine ring. thieme-connect.comnih.gov |
Convergent and Linear Coupling Methodologies
Strategies for Carbon-Carbon Bond Formation between Heterocyclic Systems
A convergent approach to this compound would involve the separate synthesis of a 4-functionalized pyridine and a functionalized 2-ethyl-tetrahydropyran, followed by their coupling. This strategy hinges on a reliable method for forming the carbon-carbon bond between the C4 position of the pyridine ring and the C4 position of the tetrahydropyran ring.
Transition metal-catalyzed cross-coupling reactions are the premier methods for this type of transformation. Key examples include:
Suzuki Coupling: This involves the reaction of a 4-halopyridine (or triflate) with an organoboron reagent, such as a boronic acid or ester, derived from the tetrahydropyran fragment. This reaction is typically catalyzed by a palladium complex and is known for its high functional group tolerance.
Negishi Coupling: In this reaction, a 4-halopyridine is coupled with an organozinc reagent prepared from the tetrahydropyran piece. Negishi couplings are often highly efficient and can proceed under mild conditions. nih.gov
Stille Coupling: This method uses an organotin reagent derived from the tetrahydropyran to couple with a 4-halopyridine.
The choice of coupling strategy depends on the stability of the intermediates and the functional groups present in the two heterocyclic fragments. For instance, a 4-pyridyl phosphonium salt can act as a versatile handle for various bond-forming processes, including transition-metal cross-couplings to form C-C bonds. researchgate.net
Late-Stage Functionalization Approaches
Late-stage functionalization (LSF) is a powerful strategy, particularly in medicinal chemistry, where a common core structure is diversified at a late step in the synthesis to create a library of related compounds. chemistryviews.org In the context of this compound, LSF would involve introducing the 2-ethyl-tetrahydropyran group (or a precursor) onto a pyridine-containing molecule that may already possess other complex features.
The direct, selective C4-alkylation of pyridines has been a significant challenge. nih.gov However, recent advances have provided new solutions:
Minisci-Type Reactions: Radical-based Minisci reactions are effective for alkylating electron-deficient heterocycles like pyridine. While these reactions typically favor the C2 position, specific strategies have been developed to direct the alkylation to the C4 position. One approach involves the use of a temporary blocking group on the pyridine nitrogen, which can steer an incoming alkyl radical to the C4 position. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating radicals under neutral conditions. This technology can be applied to generate an alkyl radical from the tetrahydropyran fragment (e.g., from a corresponding carboxylic acid or alkyl halide), which then adds to the pyridine ring. Photochemical methods have been developed for the C4-functionalization of pyridines via pyridinyl radicals generated from pyridinium (B92312) ions. acs.org
Directed Metalation: Using specific bases like n-butylsodium can overcome the inherent reactivity patterns of pyridines, allowing for deprotonation and subsequent functionalization at the C4 position. nih.gov This approach has been used for the late-stage installation of 4-pyridyl fragments into complex molecules. nih.gov
These LSF methods offer the advantage of introducing the desired fragment at the end of a synthetic sequence, avoiding the need to carry a potentially sensitive group through multiple reaction steps. acs.orgchemistryviews.org
Advanced Characterization and Spectroscopic Analysis of 4 2 Ethyl Tetrahydro Pyran 4 Yl Pyridine
Stereochemical Aspects and Conformational Analysis of 4 2 Ethyl Tetrahydro Pyran 4 Yl Pyridine
Diastereomeric Purity and Enantiomeric Excess Determination
The synthesis of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine can result in a mixture of diastereomers, namely the cis and trans isomers, depending on the relative orientation of the ethyl and pyridine (B92270) substituents. The determination of the diastereomeric purity, or diastereomeric excess (de), is a critical step in its characterization. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
Diastereomeric Purity:
NMR Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy can distinguish between diastereomers. The different spatial environments of the protons and carbons in the cis and trans isomers lead to distinct chemical shifts and coupling constants. Integration of the signals corresponding to each diastereomer allows for the calculation of the diastereomeric ratio. For instance, the axial and equatorial protons on the tetrahydropyran (B127337) ring will exhibit different coupling constants, which can be indicative of the relative stereochemistry.
HPLC: Chiral or achiral HPLC can be employed to separate diastereomers. The difference in their physical properties allows for their separation on a stationary phase, and the relative peak areas in the chromatogram correspond to their relative abundance.
Enantiomeric Excess:
Once the diastereomers are separated, each pair of enantiomers (R,R and S,S for one diastereomer; R,S and S,R for the other) needs to be resolved and its enantiomeric purity, or enantiomeric excess (ee), determined.
Chiral HPLC: This is the most common method for determining the enantiomeric excess of chiral compounds. By using a chiral stationary phase (CSP), the enantiomers interact differently with the CSP, leading to different retention times and their separation. The percentage of each enantiomer can be calculated from the peak areas in the chromatogram. For pyridine derivatives, stationary phases based on polysaccharide derivatives or cyclodextrins have proven effective.
Chiral Derivatizing Agents: Another approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomeric derivatives. These diastereomers can then be separated and quantified using standard chromatographic or spectroscopic techniques like NMR.
Table 1: Hypothetical Data for Stereoisomer Analysis of this compound
| Analysis Type | Method | Result |
| Diastereomeric Ratio | ¹H NMR Spectroscopy | cis:trans = 70:30 |
| Enantiomeric Excess (cis) | Chiral HPLC | 95% ee for the (+)-enantiomer |
| Enantiomeric Excess (trans) | Chiral HPLC | 92% ee for the (-)-enantiomer |
Conformational Preferences of the Tetrahydropyran Ring System
The tetrahydropyran ring in this compound is not planar and, similar to cyclohexane, adopts a chair conformation to minimize steric and torsional strain. The substituents on the ring can occupy either axial or equatorial positions. The conformational preference is governed by the steric bulk of the substituents and electronic effects.
For a 2,4-disubstituted tetrahydropyran, several chair conformations are possible for each diastereomer (cis and trans).
trans Isomer: The trans isomer can exist in two chair conformations: one with both the ethyl and pyridine groups in equatorial positions (diequatorial) and another with both groups in axial positions (diaxial). The diequatorial conformation is generally more stable due to the minimization of 1,3-diaxial interactions, which are a form of steric strain.
cis Isomer: The cis isomer will have one substituent in an axial position and the other in an equatorial position. The ring can flip between two chair conformations, exchanging the axial and equatorial positions of the substituents. The preferred conformation will be the one where the larger substituent occupies the equatorial position to minimize steric hindrance. In the case of this compound, the pyridine group is generally considered bulkier than the ethyl group.
Computational studies and NMR spectroscopic techniques, such as the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, are instrumental in determining the predominant conformation. The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons in the tetrahydropyran ring can provide information about the dihedral angles and thus the ring conformation.
Table 2: Predicted Conformational Preferences for cis-4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine
| Conformer | C2-Ethyl Position | C4-Pyridine Position | Predicted Stability |
| A | Axial | Equatorial | Less Stable |
| B | Equatorial | Axial | More Stable |
This prediction is based on the general principle that bulkier groups prefer the equatorial position to minimize steric strain.
Isomerism and Stereoisomer Resolution Techniques
The presence of two chiral centers at positions 2 and 4 of the tetrahydropyran ring means that this compound can exist as a total of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) isomers are enantiomers of each other, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between the (2R, 4R) and (2R, 4S) isomers is diastereomeric.
The separation of these stereoisomers, a process known as resolution, is crucial for studying their individual properties.
Resolution of Diastereomers:
Chromatography: As mentioned earlier, diastereomers have different physical properties and can often be separated by standard chromatographic techniques such as column chromatography or HPLC.
Resolution of Enantiomers:
The separation of enantiomers is more challenging due to their identical physical properties in an achiral environment. Several techniques can be employed:
Chiral Chromatography: Preparative chiral HPLC is a powerful technique for separating enantiomers on a larger scale.
Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic mixture with a chiral resolving agent to form a mixture of diastereomeric salts. Since diastereomers have different solubilities, they can be separated by fractional crystallization. The resolved diastereomeric salts are then treated to regenerate the individual enantiomers. For a basic compound like this compound, chiral acids such as tartaric acid or mandelic acid can be used as resolving agents.
Enzymatic Resolution: Enzymes can selectively catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This kinetic resolution allows for the separation of the two enantiomers.
The successful resolution of the stereoisomers of this compound is a critical step to enable further studies into their specific biological activities and potential applications.
Chemical Reactivity and Derivatization Studies of 4 2 Ethyl Tetrahydro Pyran 4 Yl Pyridine
Functional Group Transformations on the Pyridine (B92270) Ring
The pyridine moiety, being a nitrogen-containing heterocycle, exhibits a rich and varied reactivity profile. The presence of the nitrogen atom significantly influences the electron density of the ring, making it susceptible to a range of chemical modifications.
One of the most fundamental reactions of the pyridine ring is N-oxidation . The nitrogen atom's lone pair of electrons can be readily oxidized by reagents such as hydrogen peroxide, often in the presence of a catalyst like phosphotungstic acid, to yield the corresponding N-oxide. tamu.edu This transformation not only alters the electronic properties of the ring but also serves as a gateway to further functionalization.
Another key reaction is quaternization , where the nitrogen atom acts as a nucleophile, reacting with alkylating agents to form pyridinium (B92312) salts. This process is influenced by the nature of the alkylating agent and the reaction solvent. For instance, studies on poly(4-vinylpyridine) have demonstrated that the degree of quaternization can be systematically controlled. nih.govrsc.orgnih.govresearchgate.net
In terms of ring substitution, the pyridine nucleus is generally deactivated towards electrophilic aromatic substitution compared to benzene, a consequence of the nitrogen atom's electron-withdrawing nature. When such reactions do occur, they typically direct incoming electrophiles to the 3- and 5-positions. Conversely, the ring is activated towards nucleophilic aromatic substitution , particularly at the 2-, 4-, and 6-positions, which are electron-deficient. echemi.comstackexchange.comquimicaorganica.org For 4-substituted pyridines, nucleophilic attack is favored at the 2- and 6-positions. The quaternization of the pyridine ring can further enhance its reactivity towards nucleophiles. google.com
The pyridylic position, the carbon of the alkyl group directly attached to the pyridine ring, is also a site of potential reactivity. For 4-alkylpyridines, this position can be deprotonated under certain conditions to form a pyridylic anion, which can then react with various electrophiles. yorku.canih.govresearchgate.netacs.org This approach has been utilized for the allylation and oxidation of 4-alkylpyridines. yorku.cayorku.ca
| Reaction Type | Typical Reagents and Conditions | Expected Product | Key Characteristics |
|---|---|---|---|
| N-Oxidation | Hydrogen peroxide, catalyst (e.g., phosphotungstic acid) | 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine N-oxide | Common transformation for alkylpyridines. tamu.edu |
| Quaternization | Alkyl halides (e.g., methyl iodide) | N-Alkyl-4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridinium halide | The nitrogen atom acts as a nucleophile. nih.govrsc.orgnih.govresearchgate.net |
| Electrophilic Substitution | Nitrating or sulfonating agents | Substitution at the 3- and 5-positions | Generally requires more forcing conditions than benzene. |
| Nucleophilic Substitution | Organolithium reagents, alkoxides | Substitution at the 2- and 6-positions | Facilitated by the electron-deficient nature of the ring. echemi.comstackexchange.comquimicaorganica.org |
| Pyridylic C-H Functionalization | Base, electrophile (e.g., allyl chloroformate, then Pd(0)) | Functionalization at the carbon of the tetrahydropyran (B127337) ring attached to the pyridine | Proceeds via a pyridylic anion intermediate. yorku.canih.govresearchgate.netacs.org |
Functional Group Transformations on the Tetrahydropyran Ring
The tetrahydropyran ring, being a saturated cyclic ether, displays reactivity characteristic of ethers and alkanes. The presence of the ether oxygen atom is the primary determinant of its chemical behavior.
Oxidation of the tetrahydropyran ring can occur, particularly at the carbon atoms adjacent to the ether oxygen (the α-positions). Such reactions can lead to the formation of lactones or other oxygenated derivatives. Studies on the low-temperature oxidation of tetrahydropyran have shown complex reaction mechanisms involving various radical intermediates. nsf.gov
Under strongly acidic conditions, the ether linkage of the tetrahydropyran ring is susceptible to ring-opening reactions. Protonation of the ether oxygen facilitates nucleophilic attack by a counter-ion (e.g., a halide), leading to the cleavage of a C-O bond and the formation of a linear di-functionalized alkane. The regioselectivity of this cleavage would be influenced by the steric and electronic effects of the substituents on the ring.
| Reaction Type | Typical Reagents and Conditions | Potential Product(s) | Key Characteristics |
|---|---|---|---|
| Oxidation | Strong oxidizing agents | Lactones or other oxygenated derivatives | The α-positions to the ether oxygen are most susceptible. nsf.gov |
| Ring-Opening | Strong mineral acids (e.g., HBr, HI) | Dihalogenated or hydroxy-halogenated linear alkanes | Proceeds via protonation of the ether oxygen. |
Exploration of Potential Reaction Pathways at the Inter-Ring Linkage
The single carbon-carbon bond that connects the pyridine and tetrahydropyran rings represents a unique site for potential chemical transformations.
The carbon atom of the tetrahydropyran ring directly bonded to the pyridine ring is a pyridylic position, analogous to a benzylic position. This C-H bond is activated towards oxidation due to the stability of the resulting radical or anionic intermediate, which can be delocalized into the pyridine ring. Reagents that are effective for benzylic oxidation could potentially convert this position into a carbonyl group, yielding a ketone.
While the C-C bond itself is generally robust, cleavage could potentially be induced under harsh oxidative or reductive conditions. However, such transformations would likely require significant energy input and may lack selectivity. There is a report of a pyridine-mediated C-C bond cleavage in a pyran derivative to form a 1,3-oxazine, but this is a highly specific cascade reaction. nih.gov
| Reaction Type | Potential Reagents and Conditions | Expected Product | Key Characteristics |
|---|---|---|---|
| Oxidation at Pyridylic Position | Oxidizing agents (e.g., KMnO₄, CrO₃) | 4-(2-Ethyl-tetrahydro-pyran-4-one)-pyridine | The pyridylic C-H bond is activated. |
| C-C Bond Cleavage | Harsh oxidative or reductive conditions | Pyridine and tetrahydropyran derivatives | A less common and would likely require forcing conditions. acs.org |
Ligand Design and Coordination Chemistry (if applicable)
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons in an sp² hybrid orbital, making it an excellent Lewis base and a potential ligand for a wide array of metal ions. wikipedia.orgacs.orgjscimedcentral.com
| Metal Ion | Potential Coordination Geometry | Notes on Coordination |
|---|---|---|
| Pd(II), Pt(II) | Square planar | 4-substituted pyridines are known to form stable square planar complexes with these d⁸ metals. nih.govacs.org |
| Ni(II), Cu(I), Ag(I) | Tetrahedral or square planar | The resulting geometry is dependent on the metal ion, counter-ions, and stoichiometry. jscimedcentral.com |
| Co(II), Mn(II) | Tetrahedral or octahedral | Both geometries are commonly observed for these metal ions with pyridine-based ligands. |
Computational Chemistry and Mechanistic Investigations
Quantum Chemical Calculations for Molecular and Electronic Structure
To understand the fundamental properties of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine, quantum chemical calculations would be the primary tool. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) would be employed to determine its optimized molecular geometry. These calculations would provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable arrangement.
Furthermore, these computational approaches would yield critical insights into the electronic structure. Key parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap would be calculated. This information is crucial for predicting the molecule's reactivity, kinetic stability, and electronic transitions. A molecular electrostatic potential (MEP) map could also be generated to visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.
Reaction Pathway Elucidation and Transition State Analysis
Investigating the chemical reactions involving this compound would necessitate the elucidation of reaction pathways and the analysis of transition states. Computational methods are invaluable for mapping the potential energy surface of a reaction, identifying the minimum energy path from reactants to products.
For a given reaction, the structures of all reactants, intermediates, transition states, and products would be optimized. Transition state theory would be used to locate the saddle points on the potential energy surface, which correspond to the transition states. The vibrational frequencies of these structures would be calculated to confirm their nature; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy barrier (activation energy) for the reaction could then be determined from the energy difference between the reactants and the transition state, providing a quantitative measure of the reaction rate.
Conformational Landscape Mapping
The flexibility of the tetrahydropyran (B127337) ring and the ethyl group in this compound suggests the existence of multiple low-energy conformations. Mapping the conformational landscape is essential to understand the molecule's behavior and properties, as these can be influenced by its three-dimensional shape.
Computational techniques such as systematic or stochastic conformational searches would be performed to identify all possible stereoisomers and rotamers. The energies of these conformers would be calculated and compared to identify the most stable (global minimum) and other low-energy structures. The results would be visualized in a conformational map, plotting the relative energies of the conformers as a function of key dihedral angles. This analysis would reveal the preferred spatial arrangements of the molecule and the energy barriers between different conformations.
Spectroscopic Property Prediction (e.g., NMR chemical shifts)
Computational chemistry plays a vital role in predicting spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectra would be particularly valuable.
Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus. These values can then be converted into chemical shifts (δ) for both ¹H and ¹³C NMR spectra by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. Additionally, spin-spin coupling constants could also be calculated to provide further detail for structural elucidation.
Table of Predicted Spectroscopic Data (Hypothetical)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | 75.8 |
| C3 | 1.65 | 32.4 |
| C4 | 2.80 | 41.2 |
| C5 | 1.75 | 33.1 |
| C6 | 3.50, 4.10 | 67.9 |
| C7 (Ethyl CH₂) | 1.50 | 29.5 |
| C8 (Ethyl CH₃) | 0.95 | 10.8 |
| C2' (Pyridine) | 8.55 | 150.1 |
| C3' (Pyridine) | 7.30 | 123.5 |
| C4' (Pyridine) | - | 147.3 |
| C5' (Pyridine) | 7.30 | 123.5 |
| C6' (Pyridine) | 8.55 | 150.1 |
| Note: This table is hypothetical and for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature. |
Applications in Advanced Materials Science and Chemical Synthesis
Building Block for Complex Architectures
The dual-functionality of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine makes it a valuable building block for the synthesis of complex molecular architectures. The pyridine (B92270) ring offers a site for various organic reactions, while the tetrahydropyran (B127337) unit provides a three-dimensional, sp³-rich scaffold.
Pyridine and its derivatives are fundamental components in the construction of a wide array of complex organic molecules. lifechemicals.comnbinno.com They can undergo numerous transformations, including alkylation, arylation, and metal-catalyzed cross-coupling reactions, allowing for the extension of the molecular framework. The nitrogen atom in the pyridine ring can also act as a coordination site for metal catalysts, influencing the stereochemical outcome of reactions.
The combination of these two moieties in this compound allows for a modular approach to synthesis. For instance, the pyridine ring could be incorporated into a larger conjugated system for electronic materials, while the tetrahydropyran scaffold could serve as a chiral auxiliary or a rigid linker.
Table 1: Potential as a Building Block for Complex Architectures
| Feature | Role in Synthesis | Potential Application |
| Pyridine Moiety | Site for functionalization (e.g., cross-coupling, alkylation) | Development of novel organic semiconductors, ligands for catalysis |
| Tetrahydropyran Scaffold | Introduction of 3D geometry and rigidity | Synthesis of bioactive molecules, chiral auxiliaries |
| Ethyl Substituent | Steric and electronic tuning of the molecule | Fine-tuning of material properties or biological activity |
| Combined Structure | Versatile bifunctional building block | Construction of complex, multi-component molecular systems |
Scaffold for Diverse Chemical Library Development
In medicinal chemistry and drug discovery, the development of diverse chemical libraries is essential for identifying new therapeutic agents. The core structure, or scaffold, of a molecule is a key determinant of its biological activity. The this compound framework represents a promising scaffold for the generation of such libraries.
The pyridine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. lifechemicals.com Its presence can enhance a molecule's binding affinity to biological targets and improve its pharmacokinetic properties. The tetrahydropyran ring system is also a prevalent feature in many natural products with significant biological activity, often contributing to target recognition and binding. rsc.orgacs.org
By systematically modifying the substituents on either the pyridine or the tetrahydropyran ring of this compound, a large and diverse library of compounds can be generated. For example, different functional groups could be introduced onto the pyridine ring to explore interactions with various biological targets. Similarly, the stereochemistry of the substituted tetrahydropyran ring could be varied to investigate the impact of three-dimensional shape on biological activity. The sp³-rich nature of the tetrahydropyran component is particularly desirable in modern drug discovery, as it can lead to improved solubility and metabolic stability compared to flat, aromatic systems. tandfonline.com
Table 2: Utility as a Scaffold for Chemical Library Development
| Scaffold Feature | Modification Strategy | Desired Outcome |
| Pyridine Ring | Introduction of diverse substituents via established pyridine chemistry | Exploration of structure-activity relationships (SAR) for various biological targets |
| Tetrahydropyran Ring | Stereoselective synthesis and functionalization | Generation of compounds with diverse 3D shapes to probe protein binding pockets |
| Ethyl Group | Variation of alkyl chain length or introduction of functional groups | Optimization of lipophilicity and metabolic stability |
| Overall Framework | Combination of modifications on both rings | Creation of a comprehensive library of novel, drug-like molecules |
Precursor in Specialized Organic Synthesis
Beyond its role as a building block or scaffold, this compound can serve as a precursor in specialized organic synthesis pathways. The inherent reactivity of the pyridine ring allows it to direct or participate in various synthetic transformations.
For example, the pyridine nitrogen can be oxidized to an N-oxide, which can then be used to introduce functional groups at the 2- and 6-positions of the ring. The pyridine ring can also be reduced to a piperidine, a common heterocyclic motif in pharmaceuticals. Furthermore, the pyridine ring can be activated towards nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
The tetrahydropyran ring can also be a precursor to other structures. Ring-opening reactions, for instance, could lead to linear polyether structures, which are of interest in polymer chemistry and materials science. The stereochemistry of the substituents on the tetrahydropyran ring can be used to control the stereochemical outcome of subsequent reactions, making it a useful chiral precursor.
Table 3: Role as a Precursor in Organic Synthesis
| Transformation | Resulting Structure | Potential Application |
| Oxidation of Pyridine N | Pyridine-N-oxide | Functionalization of the pyridine ring |
| Reduction of Pyridine Ring | Substituted Piperidine | Synthesis of alkaloids and pharmaceuticals |
| Ring-Opening of Tetrahydropyran | Linear Polyether | Development of novel polymers and ionophores |
| Stereoselective Reactions | Chiral Products | Asymmetric synthesis |
Role in Supramolecular Chemistry
Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized assemblies. The pyridine moiety in this compound is particularly well-suited for participating in such interactions.
The nitrogen atom of the pyridine ring is a hydrogen bond acceptor and can also coordinate to metal ions. mdpi.com These interactions can be used to direct the self-assembly of molecules into well-defined supramolecular architectures, such as coordination polymers, metal-organic frameworks (MOFs), and liquid crystals. mdpi.com The formation of these structures is driven by the specific geometry and electronic properties of the pyridine ligand.
Table 4: Potential Roles in Supramolecular Chemistry
| Interaction Type | Moiety Involved | Resulting Supramolecular Structure |
| Hydrogen Bonding | Pyridine Nitrogen (acceptor) | Self-assembled monolayers, liquid crystals |
| Metal Coordination | Pyridine Nitrogen (ligand) | Metal-organic frameworks (MOFs), coordination polymers |
| π-π Stacking | Pyridine Ring | Ordered solid-state packing, charge-transfer complexes |
| Van der Waals Forces | Tetrahydropyran and Ethyl Groups | Crystal engineering, host-guest complexes |
Methodological Innovations and Future Research Directions
Development of Green and Sustainable Synthetic Routes
The principles of green chemistry are being actively integrated into the synthesis of pyridine (B92270) and tetrahydropyran (B127337) derivatives, aiming to reduce environmental impact and enhance safety. researchgate.netcitedrive.com Key strategies include the use of multicomponent reactions (MCRs), environmentally friendly solvents, and solvent-free conditions. researchgate.netacs.orgnih.gov MCRs are particularly advantageous as they combine multiple reaction steps into a single pot, increasing efficiency and reducing waste. researchgate.net For instance, one-pot, four-component reactions have been developed for synthesizing multi-substituted pyridines, which operate in the absence of solvents and produce only water as a byproduct, showcasing high functional group compatibility. acs.org
The shift towards sustainability also involves exploring renewable feedstocks. Glycerol, a byproduct of biodiesel production, has been investigated as a starting material for producing pyridines through thermo-catalytic conversion with ammonia (B1221849) over zeolite catalysts. rsc.org Furthermore, techniques like microwave-assisted synthesis and ultrasonic irradiation are being employed to shorten reaction times and improve yields, contributing to greener processes. nih.govmdpi.com The use of biodegradable and low-toxicity solvents, such as polyethylene (B3416737) glycol (PEG-400), is also gaining traction as a greener alternative to traditional volatile organic compounds (VOCs). researchgate.net
| Synthesis Strategy | Key Advantages | Relevance to 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. researchgate.net | Potential for one-pot synthesis of the substituted pyridine ring. |
| Solvent-Free Synthesis | Eliminates solvent waste, reduces environmental impact, simplifies purification. acs.org | Applicable to condensation and cyclization steps in the synthetic pathway. |
| Microwave/Ultrasound-Assisted Synthesis | Shorter reaction times, increased yields, lower energy consumption. nih.govmdpi.com | Can accelerate key bond-forming reactions in the synthesis. |
| Use of Green Solvents (e.g., PEG-400, water) | Low toxicity, biodegradability, potential for catalyst recycling. researchgate.netorganic-chemistry.org | Greener alternatives for reaction and purification steps. |
| Renewable Feedstocks (e.g., Glycerol) | Reduces reliance on fossil fuels, utilizes waste streams. rsc.org | Potential sustainable source for the pyridine core. |
Novel Catalytic Systems for this compound Synthesis
Catalysis is at the forefront of innovation in synthesizing pyridine and tetrahydropyran moieties. Research is moving beyond traditional catalysts to explore more efficient, selective, and reusable systems.
For the Pyridine Moiety: A wide array of catalytic methods are being employed, including acidic and basic catalysts, transition metal catalysis (using copper, iron, and palladium), organocatalysts, and magnetically recoverable nanocatalysts. researchgate.netnumberanalytics.com Nanocatalysts are particularly advantageous due to their high surface area and ease of separation from the reaction mixture using an external magnet. researchgate.net Photocatalysis and electrocatalysis represent emerging frontiers, offering mild reaction conditions and high selectivity through radical-mediated or electrochemical pathways. numberanalytics.com
For the Tetrahydropyran Moiety: The synthesis of the tetrahydropyran ring often involves cyclization reactions that benefit greatly from advanced catalysis. organic-chemistry.org Biocatalysis, using enzymes from natural product biosynthetic pathways, offers unparalleled stereoselectivity in forming complex cyclic ethers. acs.org Enzymes like dehydrogenases and monooxygenases can catalyze cycloether formation with control over multiple stereocenters, a significant advantage for producing specific isomers of compounds like this compound. nih.govacs.orgrsc.org Additionally, palladium-catalyzed cascade reactions have been developed to construct tetrahydropyran-containing structures in a single step from simple starting materials. nih.gov
| Catalyst Type | Examples | Advantages |
| Nanocatalysts | Magnetically recoverable nanoparticles (e.g., Fe3O4-based) researchgate.net | High surface area, easy separation and recyclability. researchgate.net |
| Photocatalysts/Electrocatalysts | Visible-light activated catalysts numberanalytics.com | Mild reaction conditions, high selectivity. numberanalytics.com |
| Biocatalysts (Enzymes) | Transaminases, Dehydrogenases (e.g., AmbDH3) acs.orgnih.gov | Exquisite stereoselectivity, environmentally benign (water as solvent). nih.gov |
| Transition Metal Catalysts | Palladium, Gold, Molybdenum complexes organic-chemistry.orgnumberanalytics.comnih.gov | High efficiency in cyclization and cross-coupling reactions. numberanalytics.comnih.gov |
| Organocatalysts | Pyridine-based catalysts, Brønsted acids dntb.gov.uaresearchgate.netresearchgate.net | Metal-free, avoids toxic metal contamination. |
Automation and High-Throughput Synthesis Methodologies
To accelerate the discovery and optimization of pharmacologically active compounds, automation and high-throughput synthesis are becoming indispensable. oxfordglobal.com Automated synthesis platforms can perform multi-step reactions, purifications, and analyses with minimal human intervention, significantly increasing efficiency and reproducibility. oxfordglobal.comnih.gov
These systems are particularly useful for creating libraries of related compounds for biological screening. researchgate.net For a target like this compound, an automated platform could rapidly synthesize numerous analogues by varying substituents on either the pyridine or tetrahydropyran ring. researchgate.net Technologies such as cartridge-based systems, which focus on specific reaction types like heterocycle formation, and platforms utilizing iterative cross-coupling with reagents like MIDA boronates, facilitate the automated construction of complex molecules. nih.gov The integration of synthesis planning software with these robotic systems further streamlines the process from design to execution. nih.gov
Integration with Flow Chemistry Platforms
Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batches, offers numerous advantages for the synthesis of heterocyclic compounds. technologynetworks.comnih.gov This technology provides precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields, higher selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. researchgate.netorganic-chemistry.org
The Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have been successfully adapted to continuous-flow microwave reactors. researchgate.nettechnologynetworks.comnih.gov These systems allow for rapid, single-step synthesis without the isolation of intermediates. nih.gov For the synthesis of this compound, a sequential flow process could be envisioned where the formation of the tetrahydropyran precursor and its subsequent coupling or cyclization to form the final product occur in an integrated, continuous manner. uc.pt Flow reactors have demonstrated remarkable stability, with some systems operating for hundreds of hours without loss of catalyst activity, making this approach highly suitable for large-scale, industrial production. researchgate.netorganic-chemistry.org
| Feature | Batch Chemistry | Flow Chemistry |
| Process Control | Limited control over temperature gradients and mixing. | Precise control over temperature, pressure, and mixing. organic-chemistry.org |
| Safety | Higher risk with exothermic reactions and hazardous intermediates. | Enhanced safety due to small reaction volumes and better heat transfer. researchgate.net |
| Scalability | Challenging to scale up, often requires re-optimization. | Easier to scale by running the system for longer periods. organic-chemistry.org |
| Efficiency | Can have longer reaction times and lower yields. | Often results in shorter reaction times and higher yields. technologynetworks.comresearchgate.net |
| Integration | Difficult to integrate multiple steps. | Readily allows for multi-step sequential synthesis and in-line purification. uc.pt |
Q & A
Basic Question: What are the optimal synthetic routes for 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis typically involves alkylation or cross-coupling strategies. For example:
- Alkylation of pyridine derivatives with 2-ethyl-tetrahydropyran-4-yl halides under inert atmospheres (N₂/Ar) at 60–80°C .
- Suzuki-Miyaura cross-coupling between halogenated pyridines and boronic acid derivatives of tetrahydropyran, using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in THF/H₂O at reflux .
Optimization Steps:
Temperature Gradients: Test yields at 50°C, 70°C, and 90°C to identify exothermic side reactions.
Catalyst Screening: Compare Pd(OAc)₂, PdCl₂, and ligand-assisted systems.
Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate high-purity product.
Basic Question: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify pyridine protons (δ 8.5–7.5 ppm) and tetrahydropyran CH₂/CH₃ groups (δ 1.2–4.0 ppm).
- ¹³C NMR: Confirm quaternary carbons in the pyridine ring (δ 150–120 ppm) and ethyl-tetrahydropyran substituents (δ 70–20 ppm).
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry. For example, monoclinic C2/c space groups often exhibit intermolecular C–H⋯π interactions (distance ~2.7–3.6 Å) .
- HPLC-MS: Validate purity (>98%) using C18 columns (acetonitrile/water mobile phase) and monitor [M+H]⁺ ions.
Advanced Question: How do supramolecular interactions influence the crystallographic packing of this compound?
Methodological Answer:
Crystal structures often reveal:
- Intermolecular C–H⋯π Interactions: Between pyridine protons and adjacent aromatic rings (distance: ~2.7 Å) .
- π–π Stacking: Face-to-face interactions between pyridine rings (centroid distances: ~3.6 Å) stabilize lamellar networks .
Experimental Workflow:
Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane).
Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å).
Refine structures using SHELX and analyze packing with Mercury software.
Advanced Question: What strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Focus on:
- Hydrophobic pockets: Tetrahydropyran’s ethyl group may bind to nonpolar residues.
- π–π stacking: Pyridine rings interact with aromatic amino acids (e.g., Phe, Tyr) .
- Kinetic Assays: Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots).
- Fluorescence Quenching: Monitor tryptophan emission shifts upon compound binding to assess conformational changes.
Advanced Question: How should researchers address contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., MIC values) may arise from:
- Strain Variability: Test against standardized bacterial strains (ATCC) with controlled growth conditions.
- Assay Conditions: Compare broth microdilution (CLSI guidelines) vs. agar diffusion methods.
Example Data (Hypothetical):
| Bacterial Strain | MIC (µg/mL) | Method | Reference |
|---|---|---|---|
| Staphylococcus aureus | 16 | Broth microdilution | Analogous to |
| Escherichia coli | 32 | Agar diffusion | Analogous to |
| Resolution Steps: |
Replicate assays in triplicate with positive/negative controls.
Normalize data to cell density (OD₆₀₀) and solvent effects (DMSO ≤1%).
Advanced Question: What methodological approaches assess the compound’s stability under varying environmental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures (N₂ atmosphere, 10°C/min).
- Photostability: Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .
- Hydrolytic Stability: Incubate in buffers (pH 1–13) at 37°C for 24h; quantify intact compound using LC-MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
